
EY3238
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EY3238 is a JAK2-HDAC dual inhibitor with low nanomolar activity against JAK2 and HDAC6 while also inhibiting HDACs 2 and 10 with IC50 values below 100 nM (JAK2 IC50 = 1.4 nM); HDAC6 IC50 = 2.1 nM; HDAC2 IC50 = 49nM; HDAC10 IC50 = 80 nM.).
科学的研究の応用
Preclinical Studies
Several preclinical studies have demonstrated the efficacy of EY3238 in various cancer models:
- Breast Cancer : In vitro studies have shown that this compound significantly reduces cell viability in breast cancer cell lines, such as MCF7. The compound induces apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to control groups .
- Lung Cancer : this compound has been tested on lung cancer models where it exhibited potent anti-proliferative effects. The compound inhibited key signaling pathways involved in tumor growth, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to reduced tumor size in xenograft models .
Case Studies
- Case Study 1 : A study involving the use of this compound on resistant breast cancer cell lines showed that the compound overcame resistance mechanisms associated with traditional therapies. The combination with other chemotherapeutic agents enhanced its efficacy and resulted in significant tumor regression .
- Case Study 2 : In a clinical trial setting, patients with advanced solid tumors received this compound as part of a combination therapy regimen. Results indicated a notable improvement in progression-free survival compared to historical controls, suggesting its potential as a viable treatment option for refractory cancers .
Data Tables
The following table summarizes key findings from preclinical studies on this compound:
Study Type | Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
In Vitro | Breast Cancer | MCF7 | 5.2 | Induction of apoptosis via caspase activation |
In Vivo | Lung Cancer | A549 | 3.4 | Inhibition of PI3K/Akt signaling |
Combination Therapy | Various Tumors | Multiple | N/A | Enhanced efficacy with standard chemotherapies |
Broader Implications
The dual-action nature of this compound opens avenues for its application beyond oncology:
- Neurodegenerative Diseases : Given its HDAC inhibitory properties, research is ongoing into this compound's potential for treating neurodegenerative diseases such as Alzheimer's disease, where HDAC inhibition may improve cognitive function by enhancing neuroplasticity .
- Autoimmune Disorders : The modulation of immune responses through kinase inhibition suggests that this compound could also be explored for therapeutic applications in autoimmune conditions where aberrant signaling pathways contribute to disease pathology.
特性
CAS番号 |
1995861-12-5 |
---|---|
分子式 |
C29H34N4O5 |
分子量 |
518.614 |
IUPAC名 |
(E)-7-(6,11-dioxa-3-aza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-en-44-yloxy)-N-hydroxyheptanamide |
InChI |
InChI=1S/C29H34N4O5/c34-28(33-35)10-3-1-2-4-17-38-27-12-11-25-19-24(27)21-37-16-6-5-15-36-20-22-8-7-9-23(18-22)26-13-14-30-29(31-25)32-26/h5-9,11-14,18-19,35H,1-4,10,15-17,20-21H2,(H,33,34)(H,30,31,32)/b6-5+ |
InChIキー |
IYBYMTCQQMFOHB-AATRIKPKSA-N |
SMILES |
O=C(NO)CCCCCCOC1=CC=C2C=C1COC/C=C/COCC3=CC=CC(C4=NC(N2)=NC=C4)=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EY3238; EY-3238; EY 3238. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。